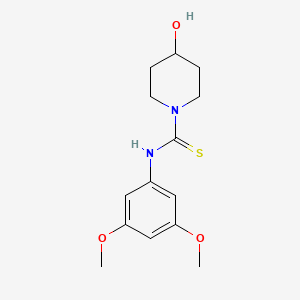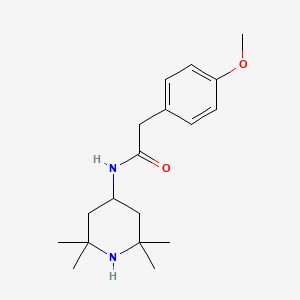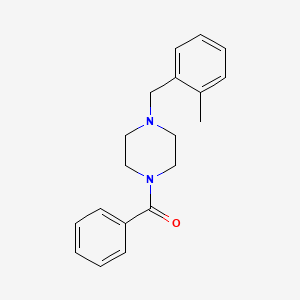![molecular formula C15H13BrN2O3 B5710652 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies related to cancer, inflammation, and microbial infections.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. Studies have shown that 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide can induce oxidative stress in cancer cells, leading to apoptosis. 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the growth of various bacteria and fungi, leading to a reduction in microbial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is its relatively simple synthesis method. 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is also relatively stable and can be stored for extended periods without degradation. However, one of the main limitations of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions related to 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide. One of the most significant areas of research is the development of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide derivatives with improved solubility and potency. Another area of research is the investigation of the potential of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide as a treatment for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide and its potential side effects.
Conclusion:
In conclusion, 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is a promising chemical compound that has shown potential in various scientific research applications. Its simple synthesis method, stability, and potential therapeutic properties make it an attractive compound for further research. However, more research is needed to fully understand the mechanism of action of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then treated with cyanamide to form the final compound. The synthesis of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is relatively simple and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has shown potential in various scientific research applications. One of the most significant areas of research related to 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is cancer treatment. Studies have shown that 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent. 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has also shown potential as an anti-inflammatory agent. Studies have shown that 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has also shown antimicrobial properties. Studies have shown that 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide can inhibit the growth of various bacteria and fungi, making it a potential treatment for microbial infections.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-20-13-8-3-2-7-12(13)15(19)21-18-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFPMBSRHYGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
